molecular formula C10H14FNO B8157969 (2-Fluoro-5-isopropoxyphenyl)methanamine

(2-Fluoro-5-isopropoxyphenyl)methanamine

Cat. No.: B8157969
M. Wt: 183.22 g/mol
InChI Key: IGIXWRGVSRPTQX-UHFFFAOYSA-N
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Description

(2-Fluoro-5-isopropoxyphenyl)methanamine is an organic compound with the molecular formula C10H14FNO It is characterized by the presence of a fluorine atom, an isopropoxy group, and a methanamine group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Fluoro-5-isopropoxyphenyl)methanamine typically involves multiple steps. One common method starts with the fluorination of a suitable phenyl precursor, followed by the introduction of the isopropoxy group through an etherification reaction. The final step involves the formation of the methanamine group via reductive amination.

Industrial Production Methods: Industrial production of this compound may utilize similar synthetic routes but on a larger scale. The process often involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Techniques like continuous flow chemistry may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: (2-Fluoro-5-isopropoxyphenyl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to the formation of different amines or alcohols.

    Substitution: The fluorine atom and the isopropoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction could produce various amines or alcohols.

Scientific Research Applications

(2-Fluoro-5-isopropoxyphenyl)methanamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound may serve as a probe or ligand in biochemical studies.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2-Fluoro-5-isopropoxyphenyl)methanamine involves its interaction with specific molecular targets. The fluorine atom and the isopropoxy group can influence the compound’s binding affinity and selectivity towards these targets. The methanamine group may participate in hydrogen bonding or electrostatic interactions, further modulating the compound’s activity.

Comparison with Similar Compounds

  • (2-Fluoro-5-methoxyphenyl)methanamine
  • (2-Fluoro-5-ethoxyphenyl)methanamine
  • (2-Fluoro-5-propoxyphenyl)methanamine

Comparison: Compared to its analogs, (2-Fluoro-5-isopropoxyphenyl)methanamine is unique due to the presence of the isopropoxy group, which can affect its steric and electronic properties. This uniqueness may translate to differences in reactivity, binding affinity, and overall biological activity.

Properties

IUPAC Name

(2-fluoro-5-propan-2-yloxyphenyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FNO/c1-7(2)13-9-3-4-10(11)8(5-9)6-12/h3-5,7H,6,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGIXWRGVSRPTQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC(=C(C=C1)F)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14FNO
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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